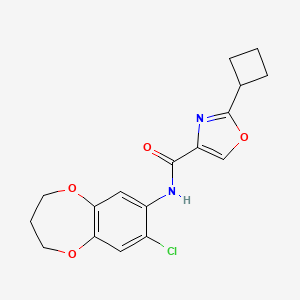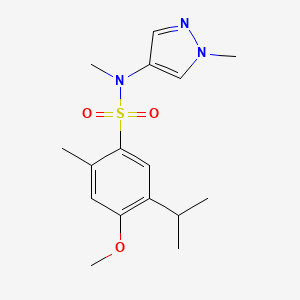![molecular formula C20H32N4O B7678854 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea is not fully understood. However, it has been proposed that this compound exerts its biological effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, this compound has been shown to inhibit the activity of the enzyme JNK, which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to bind to the HIV-1 integrase enzyme, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, this compound has been shown to have antioxidant properties and to increase the production of nitric oxide. Furthermore, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea is its broad range of biological activities, which makes it a useful tool for studying various disease processes. In addition, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea. One area of interest is the development of new synthetic methods for this compound that could improve its yield and solubility. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is potential for the development of this compound as a therapeutic agent for various diseases, including cancer, HIV, and neurodegenerative disorders.
Synthesis Methods
The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea involves a multi-step process that begins with the reaction of cyclobutylmethylamine with 2-bromo-2-methylpropane to produce the corresponding quaternary ammonium salt. This salt is then reacted with 4-(4-piperidinyl)pyridine to form the intermediate, which is subsequently treated with urea to yield this compound. The overall yield of this synthesis is approximately 30%.
Scientific Research Applications
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to have anti-viral effects by inhibiting the replication of HIV-1 and other viruses.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)24(15-18-4-3-5-18)20(25)22-14-17-8-12-23(13-9-17)19-6-10-21-11-7-19/h6-7,10-11,16-18H,3-5,8-9,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCCYQUIECAXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)

![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)


![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
